molecular formula C12H16N2O4 B061267 4-[2-(3-Nitrophenoxy)ethyl]morpholine CAS No. 182618-90-2

4-[2-(3-Nitrophenoxy)ethyl]morpholine

Cat. No. B061267
M. Wt: 252.27 g/mol
InChI Key: TZARIMLSZORYDL-UHFFFAOYSA-N
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Description

“4-[2-(3-Nitrophenoxy)ethyl]morpholine” is a chemical compound with the molecular formula C12H16N2O4 . It has a molecular weight of 252.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-[2-(3-Nitrophenoxy)ethyl]morpholine” is 1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-[2-(3-Nitrophenoxy)ethyl]morpholine” has a melting point of 80 - 82°C . It has a density of 1.2±0.1 g/cm3 . The compound’s boiling point is 410.8±35.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate : This study discusses the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for the creation of biologically active compounds, using a method that involves 4-[2-(3-Nitrophenoxy)ethyl]morpholine (Xiong et al., 2019).

  • Reaction with Ethyl Azidoformate : The paper describes reactions of ethyl azidoformate with morpholine, yielding various products, showcasing the reactivity of morpholine derivatives (Tsuchida et al., 1980).

  • Nickel-catalyzed Formation of a Carbon-Nitrogen Bond : This research involves the treatment of ketones with morpholine, demonstrating the utility of morpholine in facilitating carbon-nitrogen bond formation (Ueno, Shimizu, & Kuwano, 2009).

  • Water-Mediated Three-Component Reactions : The study developed a method for synthesizing compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, which are intermediates for aurora 2 kinase inhibitors, using environmentally benign conditions (Xu et al., 2015).

  • Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate : The study discusses the synthesis of an intermediate for antiobesity agent rimonabant, showcasing the versatility of morpholine derivatives in drug synthesis (Hao Zhi-hui, 2007).

  • Novel Morpholin-3-one Derivatives Induced Apoptosis : This research explored the effects of new morpholin-3-one derivatives on lung cancer cells, indicating their potential as anti-cancer drugs (Qiuxia He et al., 2007).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

4-[2-(3-nitrophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-14(16)11-2-1-3-12(10-11)18-9-6-13-4-7-17-8-5-13/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARIMLSZORYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388164
Record name 4-[2-(3-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Nitrophenoxy)ethyl]morpholine

CAS RN

182618-90-2
Record name 4-[2-(3-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophenol (3.5 g, 25 mmol), N-(2-chloroethyl)morpholine hydrochloride (4.7 g, 25 mmol), and potassium carbonate (13.2 g, 125 mmol) in acetone (100 mL) was heated to reflux for 20 hours. The solvent was removed under vacuum. The residue was partitioned between water (150 mL) and ethyl acetate (150 mL) and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic layers were washed with water (3×100 mL) and extracted with dilute aqueous HCl (2×125 mL). These extracts were washed with CH2Cl2 (2×125 mL), made basic (NaOH) and extracted into ethyl acetate (3×75 mL). These organic extracts were washed with water (3×75 mL), dried (MgSO4), and evaporated, providing 4.4 g, in 70% yield; 1H NMR (CDCl3) δ 2.59 (t, J=4.7 Hz, 4H), 2.84 (t, J=5.6 Hz, 2H), 3.75 (t, J=4.7 Hz, 4H), 4.19 (t, J=5.6 Hz, 2H), 7.22-7.25 (m, 1H), 7.43 (t, J=8.1 Hz, 1H), 7.76 (t, J=2.3 Hz, 1H), 7.82-7.85 (m, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Wang, Y Yang, W Wang, J Yu, F Zhang, S Wu… - Journal of Molecular …, 2023 - Elsevier
In this study, we report a series of 3-nitrophenol ester derivatives as promising quorum-sensing (QS) inhibitors via Structure-based Virtual Screening and structural optimization. …
Number of citations: 2 www.sciencedirect.com

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